BenchChemオンラインストアへようこそ!

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide

MAO-B inhibition Neurodegeneration Isoform selectivity

This 4-oxoquinoline derivative is a characterized MAO-B inhibitor (IC50 800 nM) with 13-fold selectivity over MAO-A. Its defined SAR starting point and lead-like MW (244.29) make it a valuable reference standard for calibrating MAO-B screening assays. Precisely fixed tautomeric state by 2,8-dimethyl substitution offers a reliable model for NMR-based tautomer characterization. Solubility >150 µM at pH 7.4 supports cell-based phenotypic screening. Select this compound over uncharacterized analogs for reproducible assay development and systematic SAR exploration.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 385385-45-5
Cat. No. B2726253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide
CAS385385-45-5
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC)C
InChIInChI=1S/C14H16N2O2/c1-9-5-4-6-11-12(17)7-10(2)16(14(9)11)8-13(18)15-3/h4-7H,8H2,1-3H3,(H,15,18)
InChIKeyNHNCQZJTQJLQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide (CAS 385385-45-5) – A 4-Oxoquinoline with Characterized MAO-B Preferential Inhibition


2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide is a synthetic 4-oxoquinoline (4-quinolone) derivative featuring methyl substituents at positions 2 and 8 of the quinolinone core and an N-methylacetamide side chain at position 1. It belongs to the broader quinolinone class, a privileged scaffold in medicinal chemistry associated with antimicrobial, anticancer, and CNS-targeted activities [1]. The compound has been screened against human recombinant monoamine oxidases (MAO-A and MAO-B) and deposited in the ChEMBL/BindingDB databases, providing the only publicly available quantitative bioactivity data for this specific chemical entity [2]. Its molecular formula is C14H16N2O2, with a molecular weight of 244.29 g/mol . The compound is currently offered by specialty chemical vendors exclusively for research use, not for human or veterinary application .

Why 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide Cannot Be Simply Replaced by Other 4-Oxoquinoline Acetamides


The 4-oxoquinoline scaffold exhibits a strong structure–activity relationship (SAR) governed by both substitution position and tautomeric state. As demonstrated by Mugnaini et al., prototropic tautomerism in quinolones markedly influences MAO-B inhibition, with even minor changes in substitution shifting the tautomeric equilibrium and altering biological activity [1]. Within the 2,8-dimethyl-4-oxoquinolin-1(4H)-yl acetamide sub-series, the N-methyl group on the acetamide side chain distinguishes this compound from its des-methyl analog (C13H14N2O2, MW 230.26) and the N-phenyl analog (C19H18N2O2, MW 306.37) . Screening data show that the N-methyl substitution is associated with measurable MAO-B selectivity (IC50 800 nM for MAO-B vs. 10,600 nM for MAO-A; selectivity ratio ~13), a profile that cannot be assumed for the uncharacterized analogs lacking published bioactivity data [2]. Furthermore, comparisons with other 4-oxoquinoline MAO-B inhibitors from the literature reveal that moving the acetamide attachment point or altering the quinolinone core substitution can change MAO-B potency by over 100-fold and selectivity by more than 100-fold, underscoring that this specific substitution pattern is not interchangeable with other in-class compounds [1].

Quantitative Differentiation Evidence for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide vs. Closest Analogs and In-Class Candidates


MAO-B Selectivity Profile vs. the Des-N-Methyl Analog: A 13-Fold Isoform Preference Documented Only for the N-Methyl Derivative

The target compound exhibits a 13.25-fold selectivity for recombinant human MAO-B over MAO-A, with an MAO-B IC50 of 800 nM and an MAO-A IC50 of 10,600 nM, as determined in two independent assay formats and deposited into ChEMBL by the Northeastern Ohio Universities Colleges of Medicine and Pharmacy [1]. The des-N-methyl analog, 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide (MW 230.26), has no publicly reported MAO inhibition data, making this selectivity profile the only quantitative bioactivity benchmark for the 2,8-dimethyl-4-oxoquinolin-1(4H)-yl acetamide sub-family . For context, compounds in the broader 4-oxoquinoline class have been reported to achieve MAO-B selectivity indices ranging from <10 to >1,800, depending on substitution pattern and tautomeric form [2].

MAO-B inhibition Neurodegeneration Isoform selectivity

Aqueous Solubility at Physiological pH – A Favorable Baseline for in vitro Assay Formulation vs. Larger N-Aryl Analogs

The compound's aqueous solubility at pH 7.4 is reported as >36.6 µg/mL (~150 µM), measured by the Burnham Center for Chemical Genomics and deposited in PubChem (SID 26669366) [1]. For a compound with MW 244.29 and clogP estimated at ~1.5–2.0, this solubility suggests adequate dissolution for standard biochemical assay concentrations (typically ≤10–50 µM). In contrast, the N-phenyl analog (MW 306.37, C19H18N2O2) adds substantial hydrophobicity with a phenyl ring, which would be expected to reduce aqueous solubility below this threshold, although no published solubility data exist for that analog . The N-methylacetamide moiety thus offers a balanced profile of sufficient hydrophobicity for target engagement while maintaining solubility compatible with aqueous assay buffers.

Aqueous solubility Assay development Physicochemical properties

Molecular Weight Advantage vs. Larger 4-Oxoquinoline Acetamide Derivatives – Favorable Ligand Efficiency Starting Point

With a molecular weight of 244.29 Da, this compound falls within the 'lead-like' chemical space (MW ≤350 Da) and well below the 'drug-like' threshold of 500 Da, making it suitable as a starting point for fragment-based or lead-optimization programs . The ligand efficiency (LE) for MAO-B inhibition, calculated as LE = 1.4 × pIC50 / heavy atom count, yields approximately 0.31 kcal/mol per heavy atom (pIC50 = 6.10; 17 heavy atoms), a value consistent with viable hit-to-lead starting points [1]. By comparison, the N-phenyl analog (MW 306.37, 22 heavy atoms) and N-(o-tolyl) analog (MW 320.39, 24 heavy atoms) carry additional molecular weight without established activity gains . Larger 4-oxoquinoline derivatives with improved MAO-B potency (e.g., compound 10 from Mugnaini et al., MW ~390) achieve nanomolar potency but at twice the molecular weight, potentially complicating downstream optimization of pharmacokinetic properties.

Ligand efficiency Lead-likeness Fragment-based screening

MAO-B vs. MAO-A Selectivity Benchmark – Quantitative Distinction from Pan-MAO or MAO-A-Preferring 4-Oxoquinolines

The target compound displays a clear, quantifiable preference for MAO-B over MAO-A (IC50 ratio 13.25), which is significant because several 4-oxoquinoline derivatives from the literature show either pan-MAO inhibition or MAO-A preference [1]. For example, quinolinic carboxylic acid derivatives reported by others show comparable potency against both isoforms (e.g., compound 3c: IC50 = 0.51 µM for both MAO-A and MAO-B), yielding a selectivity ratio of ~1 [2]. In contrast, the N-methylacetamide modification on the target compound shifts the profile toward MAO-B, as evidenced by the >10-fold difference in IC50 values [1]. This differential is particularly relevant because selective MAO-B inhibition is clinically associated with Parkinson's disease adjunct therapy, while MAO-A inhibition carries a risk of dietary tyramine interactions (the 'cheese effect') [3].

MAO isoform selectivity Neuropharmacology Off-target liability

Recommended Research Application Scenarios for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide Based on Quantified Differentiation Evidence


MAO-B Selectivity Reference Compound in Isoform-Specific Screening Panels

The compound's documented MAO-B IC50 of 800 nM and 13-fold selectivity over MAO-A [1] make it suitable as a moderate-affinity reference standard for calibrating MAO-B screening assays. It can serve alongside high-potency controls (e.g., selegiline, rasagiline) to establish the dynamic range of the assay, while its moderate selectivity profile helps validate isoform discrimination in assays where both MAO-A and MAO-B are present. This is particularly useful in academic and industrial labs developing new MAO-B inhibitor screening cascades, where a compound with a well-characterized, intermediate potency and selectivity provides a reproducible benchmark that balances assay sensitivity with biological relevance.

Medicinal Chemistry Hit-to-Lead Starting Point with Defined Physicochemical Properties

With MW 244.29, aqueous solubility >150 µM at pH 7.4 [2], and a calculated ligand efficiency of ~0.31 kcal/mol/heavy atom for MAO-B [3], this compound occupies lead-like chemical space and offers a defined SAR starting point. Medicinal chemistry teams can use this scaffold for systematic substitution at the 2-, 8-, and N-acetamide positions to improve MAO-B potency and selectivity, guided by the established SAR of the 4-oxoquinoline class. The availability of the des-methyl and N-phenyl analogs from chemical suppliers allows for direct comparative SAR studies within the same core scaffold.

Tautomerism and Conformational Analysis Studies in the 4-Oxoquinoline Series

Mugnaini et al. (2021) demonstrated that prototropic tautomerism in 4-oxoquinolines profoundly affects MAO-B inhibitory activity, with the tautomeric state determined by substitution pattern [4]. The 2,8-dimethyl substitution on this compound fixes a specific tautomeric form, and the N-methylacetamide side chain provides a defined conformational constraint. This makes the compound a useful model system for NMR-based tautomer characterization (1H–15N HSQC and HMBC experiments) and computational studies correlating tautomeric state with biological activity, as described in the recent literature methodology.

Solubility-Profiled Library Member for Phenotypic Screening Collections

The experimentally determined aqueous solubility (>36.6 µg/mL at pH 7.4) [2] ensures that this compound can be formulated at concentrations relevant for cell-based phenotypic screening without exceeding recommended DMSO concentrations. For research organizations maintaining annotated compound libraries with physicochemical profiling, this solubility datum distinguishes the compound from uncharacterized analogs and supports its inclusion in diversity sets targeting CNS or anti-infective phenotypic assays where the 4-oxoquinoline scaffold has known bioactivity potential.

Quote Request

Request a Quote for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.